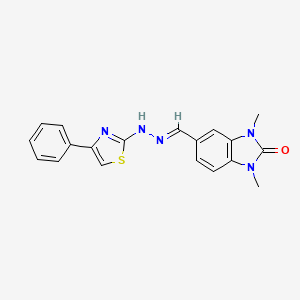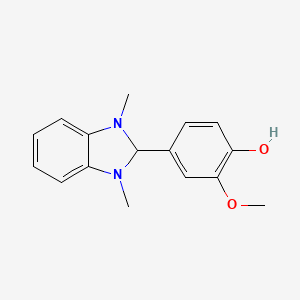
1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazole-5-carbaldehyde (4-phenyl-1,3-thiazol-2(3H)-ylidene)hydrazone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
Hydrazones are typically synthesized through a condensation reaction between a hydrazine derivative and an aldehyde or ketone. The general mechanism involves nucleophilic attack by the nitrogen of the hydrazine on the carbonyl carbon, followed by dehydration to form the hydrazone linkage. This process can be influenced by various factors, including the nature of the carbonyl compound, the hydrazine, and the reaction conditions (Lindgren et al., 2013; Kumar et al., 2018).
Molecular Structure Analysis
The molecular structure of hydrazones, including those similar to the target compound, often features significant conformational variability due to the rotation around the N=N bond. This can lead to different conformations, which may affect the compound's reactivity and interactions. Intermolecular hydrogen bonding can also play a crucial role in the stabilization of certain conformations and in the formation of supramolecular structures (Lindgren et al., 2013; Nogueira et al., 2011).
Chemical Reactions and Properties
Hydrazones undergo various chemical reactions, leveraging the reactivity of the N=N double bond and the adjacent nitrogen atom. They can participate in cycloaddition reactions, serve as ligands in complex formation, and undergo rearrangements and oxidations. The specific reactions and properties can be tailored by substituting different groups around the hydrazone moiety (Cerri et al., 1979; Fouda et al., 2008).
Physical Properties Analysis
The physical properties of hydrazones, such as melting points, solubility, and crystal structures, are influenced by their molecular structure and the nature of substituents. These properties are crucial for determining the compound's suitability for various applications and for understanding its behavior in different environments (Mekkey et al., 2020).
Chemical Properties Analysis
Hydrazones exhibit a wide range of chemical properties, including tautomerism, which can affect their chemical reactivity and biological activity. The presence of electron-donating or withdrawing groups can significantly alter their chemical behavior, making them versatile intermediates in organic synthesis (Kumar et al., 2018; Györgydeák et al., 1995).
References
- (Lindgren et al., 2013)
- (Kumar et al., 2018)
- (Nogueira et al., 2011)
- (Cerri et al., 1979)
- (Fouda et al., 2008)
- (Mekkey et al., 2020)
- (Györgydeák et al., 1995)
Applications De Recherche Scientifique
Structural and Conformational Analysis
Research on similar hydrazones has revealed insights into their structural and conformational properties. For instance, the study of various hydrazones, including those with benzothiazolyl and other heterocyclic rings, has shown differences in molecular conformations and intermolecular hydrogen bonding. These findings are relevant for understanding the chemical behavior of similar compounds (Lindgren et al., 2013).
Transition Metal Complex Formation
Hydrazone ligands containing thiophene moieties have been utilized to prepare transition metal complexes. These complexes are of interest due to their enolic nature and varying metal to ligand ratios depending on the metal ion's acidity and oxidation number (Fouda et al., 2008).
Heterocyclic Synthesis
Diaminomethylenehydrazones, similar to the compound , have been used to synthesize various heterocycles, including imidazolinones and related compounds. This demonstrates their utility in creating diverse chemical structures, which could have numerous applications in medicinal and synthetic chemistry (Miyamoto & Yamazaki, 1994).
Hypergolic Materials Research
Certain hydrazones have been found to be hypergolic with nitric acid, suggesting potential applications in rocketry and propulsion systems. This hypergolicity is influenced by the chemical structure of the compounds, highlighting the importance of molecular design in this field (Jain, Krishna & Verneker, 1979).
Synthesis of Novel Heterocyclic Systems
Hydrazones like 3-(phenylhydrazono)-indan-1-one have been employed as synthons to construct new heterocyclic systems. This indicates the potential of similar hydrazones in synthetic organic chemistry for developing novel compounds with possibly unique properties (Elmaati et al., 2003).
Antimicrobial Activity
Studies have shown that hydrazones derived from 3, 5-Diaryl-2-pyrazoline-1-carbaldehyde exhibit antimicrobial activity. This suggests that related hydrazones might have potential applications in developing new antimicrobial agents (Kumar & Srivastava, 2010).
Propriétés
IUPAC Name |
1,3-dimethyl-5-[(E)-[(4-phenyl-1,3-thiazol-2-yl)hydrazinylidene]methyl]benzimidazol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N5OS/c1-23-16-9-8-13(10-17(16)24(2)19(23)25)11-20-22-18-21-15(12-26-18)14-6-4-3-5-7-14/h3-12H,1-2H3,(H,21,22)/b20-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COHDZUIITAPCPD-RGVLZGJSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)C=NNC3=NC(=CS3)C4=CC=CC=C4)N(C1=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C2=C(C=C(C=C2)/C=N/NC3=NC(=CS3)C4=CC=CC=C4)N(C1=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(2-bromophenyl)amino]-5,5-dimethyl-2-cyclohexen-1-one](/img/structure/B5512923.png)
![ethyl 3-{[4-(acetylamino)phenyl]sulfonyl}propanoate](/img/structure/B5512925.png)


![N-{[5-(3-chloro-4-methylphenyl)-2-furyl]methylene}-4H-1,2,4-triazol-4-amine](/img/structure/B5512942.png)
![4-({[5-methyl-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)morpholine](/img/structure/B5512949.png)
![2-(4-fluorophenyl)-4-{[3-(1-methyl-1H-pyrrol-2-yl)-1H-pyrazol-5-yl]carbonyl}morpholine](/img/structure/B5512953.png)
![N-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-1-methylethyl]-4-(1H-pyrazol-3-yl)benzamide](/img/structure/B5512959.png)
![methyl 4-(2-{3-oxo-3-[(3-pyridinylmethyl)amino]propanoyl}carbonohydrazonoyl)benzoate](/img/structure/B5512975.png)
![8-fluoro-N-[1-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)ethyl]-2-quinolinecarboxamide](/img/structure/B5512981.png)


![4,6,7-trimethyl-N-{5-[2-(4-morpholinyl)ethyl]-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl}-2-quinazolinamine](/img/structure/B5513004.png)
![6-[3-(1-benzyl-1H-imidazol-2-yl)-1-piperidinyl]-9H-purine](/img/structure/B5513018.png)